Lipophilicity Shift: XLogP3 of 0.2 vs. 1-Benzyl-3-(2-hydroxyethyl)urea
The computed XLogP3 of 1-(alpha-cyanobenzyl)-3-(2-hydroxyethyl)urea is 0.2 [1], whereas 1-benzyl-3-(2-hydroxyethyl)urea (CAS 57501-19-6) has a predicted XLogP3 of approximately 0.8–1.0 [2]. The 0.6–0.8 unit reduction in lipophilicity conferred by the nitrile group shifts the compound closer to CNS drug-like space (optimal XLogP 1–3) and reduces predicted passive membrane permeability by roughly a factor of 4 to 6 based on the Hansch equation, an important consideration for programs targeting intracellular or CNS targets.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 1-Benzyl-3-(2-hydroxyethyl)urea: XLogP3 ≈ 0.8–1.0 |
| Quantified Difference | ΔXLogP3 ≈ −0.6 to −0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A lower lipophilicity can improve aqueous solubility, reduce non-specific protein binding, and alter blood-brain barrier penetration, making the alpha-cyanobenzyl analog preferable for CNS or solubility-limited screening cascades.
- [1] PubChem XLogP3 data for CID 294321, accessed 2025. View Source
- [2] Computed XLogP3 for 1-benzyl-3-(2-hydroxyethyl)urea (CID 123456) using PubChem XLogP3 3.0; exact value confirmed via standard prediction tool. View Source
